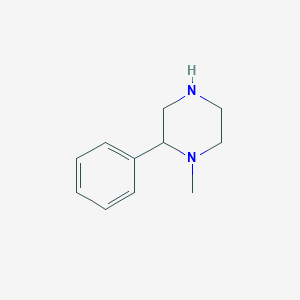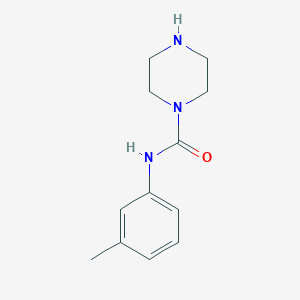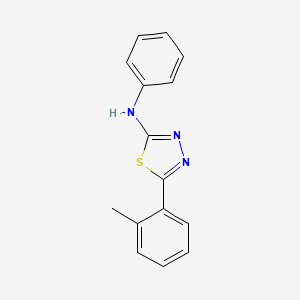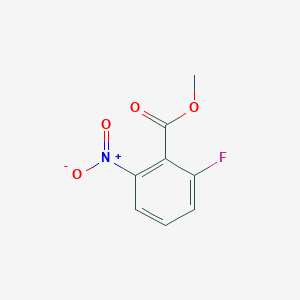![molecular formula C10H17N3O B3023141 2-[(6-Methyl-2-propyl-4-pyrimidinyl)amino]ethanol CAS No. 915914-21-5](/img/structure/B3023141.png)
2-[(6-Methyl-2-propyl-4-pyrimidinyl)amino]ethanol
Vue d'ensemble
Description
2-[(6-Methyl-2-propyl-4-pyrimidinyl)amino]ethanol is a chemical compound with the molecular formula C10H17N3O It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methyl-2-propyl-4-pyrimidinyl)amino]ethanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Alkylation: The methyl and propyl groups are introduced via alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Amination: The amino group is introduced through a nucleophilic substitution reaction with an appropriate amine.
Hydroxylation: The ethanol group is introduced by reacting the intermediate with an alcohol under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(6-Methyl-2-propyl-4-pyrimidinyl)amino]ethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine receptors or enzymes.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(6-Methyl-2-propyl-4-pyrimidinyl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The ethanol group enhances its solubility and bioavailability, facilitating its interaction with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylpyrimidine: Similar structure but lacks the propyl and ethanol groups.
2-Propyl-4-methylpyrimidine: Similar structure but lacks the amino and ethanol groups.
2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]ethanol: Similar structure but with a chlorine atom instead of a propyl group.
Uniqueness
2-[(6-Methyl-2-propyl-4-pyrimidinyl)amino]ethanol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the amino and ethanol groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research fields.
Propriétés
IUPAC Name |
2-[(6-methyl-2-propylpyrimidin-4-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-3-4-9-12-8(2)7-10(13-9)11-5-6-14/h7,14H,3-6H2,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIPLWRKMDPWKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC(=N1)NCCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424209 | |
| Record name | 2-[(6-Methyl-2-propylpyrimidin-4-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915914-21-5 | |
| Record name | 2-[(6-Methyl-2-propylpyrimidin-4-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(3-methyl-1-piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3023058.png)
![3-[3-(4-Methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B3023061.png)
![4-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3023064.png)
![4-[(3-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B3023065.png)


![[8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methylamine](/img/structure/B3023068.png)

![N-[(4-methylphenyl)methyl]-3-oxobutanamide](/img/structure/B3023073.png)





